4-Nitrobenzenesulfonamide

Catalog No.
S773061
CAS No.
6325-93-5
M.F
C6H6N2O4S
M. Wt
202.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzenesulfonamide

CAS Number

6325-93-5

Product Name

4-Nitrobenzenesulfonamide

IUPAC Name

4-nitrobenzenesulfonamide

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12)

InChI Key

QWKKYJLAUWFPDB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N

4-Nitrobenzenesulfonamide is an organic compound characterized by the molecular formula C6H6N2O4SC_6H_6N_2O_4S. It features a nitro group (NO2-NO_2) and a sulfonamide group (SO2NH2-SO_2NH_2) attached to a benzene ring. This compound is known for its role as a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and as a protecting group in peptide synthesis. Its unique structure grants it distinct chemical properties that are exploited in various

As mentioned earlier, 4-NBS acts as a nitrene source in copper(I)-catalyzed asymmetric alkene aziridination. The detailed mechanism involves the following steps []:

  • Activation of 4-NBS: The copper(I) catalyst weakens the S-N bond in 4-NBS, leading to the formation of a reactive copper-nitrene complex.
  • Catalytic cycle: The copper-nitrene complex inserts into the double bond of the alkene, forming a three-membered aziridine ring.
  • Regeneration of the catalyst: The aziridine product releases the copper catalyst, which can then react with another molecule of 4-NBS to continue the catalytic cycle.

4-NBS can pose certain safety hazards:

  • Skin and eye irritant: It can cause irritation upon contact with skin and eyes [].
  • Suspected respiratory irritant: Inhalation may irritate the respiratory tract.
  • Potential environmental hazard: Due to its aromatic nitro group, it's advisable to handle 4-NBS with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and dispose of waste according to recommended procedures [].

Organic Synthesis:

  • Asymmetric Alkene Aziridination: 4-NBS serves as a nitrene source in a one-pot procedure for copper(I)-catalyzed asymmetric alkene aziridination. This reaction allows for the efficient formation of aziridines, which are valuable building blocks in organic synthesis. Source: Sigma-Aldrich product page for 4-Nitrobenzenesulfonamide:

Coordination Chemistry:

  • Formation of Molecular Complexes: 4-NBS reacts with diazacrown ethers, specifically N,N′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane, to form molecular complexes. These complexes have potential applications in various areas, including catalysis and material science, but further research is needed to understand their specific properties and functionalities. Source: Sigma-Aldrich product page for 4-Nitrobenzenesulfonamide:

  • Acylation Reactions: It can be acylated using carboxylic acid anhydrides, leading to the formation of N-acyl derivatives. This process is facilitated by bases such as potassium carbonate under solvent-free conditions, yielding high-purity products .
  • Peptide Synthesis: The compound acts as a protecting group for carboxylic acids during peptide chain elongation, demonstrating stability under standard peptide synthesis conditions such as Fmoc chemistry .
  • Aziridination: It serves as a nitrene source in copper(I)-catalyzed asymmetric aziridination of alkenes, showcasing its utility in synthesizing nitrogen-containing heterocycles .

4-Nitrobenzenesulfonamide exhibits significant biological activity, particularly as an antibacterial agent. It has been investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis pathways. This mechanism is akin to that of sulfonamide antibiotics, which are known to mimic para-aminobenzoic acid, a substrate necessary for bacterial growth .

The synthesis of 4-nitrobenzenesulfonamide can be achieved through several methods:

  • From 4-Chloroaniline: A common synthetic route involves the reaction of 4-chloroaniline with 4-nitrobenzenesulfonyl chloride in the presence of bases like sodium bicarbonate. This method yields high purity and good yields under solvent-free conditions .
  • Using Sulfonyl Chlorides: Another approach involves treating an amine with 4-nitrobenzenesulfonyl chloride, enabling the formation of sulfonamides effectively.
  • Modification of Existing Compounds: Various derivatives can be synthesized by modifying 4-nitrobenzenesulfonamide through acylation or other functional group transformations .

The applications of 4-nitrobenzenesulfonamide are diverse:

  • Pharmaceuticals: It is utilized in drug development, particularly in synthesizing antibacterial compounds.
  • Chemical Synthesis: Its role as a reagent in organic synthesis makes it valuable for creating complex molecules.
  • Research: The compound is frequently used in academic and industrial research settings for studying reaction mechanisms and developing new synthetic methodologies .

Studies on the interactions of 4-nitrobenzenesulfonamide with various biological systems have shown its potential impact on enzyme inhibition and metabolic pathways. Its ability to form complexes with biomolecules has been explored, particularly in relation to its antibacterial properties. Furthermore, research indicates that its interactions can vary significantly depending on the substituents present on the benzene ring and the conditions under which reactions are conducted .

4-Nitrobenzenesulfonamide shares similarities with other sulfonamide compounds but possesses unique characteristics due to its nitro substitution. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
SulfanilamideC6H8N2O2SC_6H_8N2O2SLacks nitro group; primarily used as an antibiotic.
4-AminobenzenesulfonamideC6H8N2O2SC_6H8N2O2SContains amino group instead of nitro; used similarly in pharmaceuticals.
3-NitrobenzenesulfonamideC6H6N2O4SC_6H6N2O4SNitro group at different position; affects reactivity and biological activity.

The presence of the nitro group in 4-nitrobenzenesulfonamide enhances its electron-withdrawing ability, making it more reactive compared to other sulfonamides without this substituent. This unique feature allows for greater versatility in synthetic applications and biological interactions .

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

202.00482785 g/mol

Monoisotopic Mass

202.00482785 g/mol

Heavy Atom Count

13

LogP

0.64 (LogP)

Melting Point

179.0 °C

UNII

TUF52O8Y8B

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6325-93-5

Wikipedia

4-nitrobenzenesulfonamide

General Manufacturing Information

Benzenesulfonamide, 4-nitro-: INACTIVE

Dates

Modify: 2023-08-15

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